molecular formula C21H20O2 B14616476 2-Benzylidene-6-[(4-methoxyphenyl)methylidene]cyclohexan-1-one CAS No. 57083-26-8

2-Benzylidene-6-[(4-methoxyphenyl)methylidene]cyclohexan-1-one

Cat. No.: B14616476
CAS No.: 57083-26-8
M. Wt: 304.4 g/mol
InChI Key: DWFZPYSRVLGZAP-UHFFFAOYSA-N
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Description

2-Benzylidene-6-[(4-methoxyphenyl)methylidene]cyclohexan-1-one is an organic compound with the molecular formula C22H22O3 It is a derivative of cyclohexanone, featuring benzylidene and methoxyphenylmethylidene substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzylidene-6-[(4-methoxyphenyl)methylidene]cyclohexan-1-one typically involves the condensation of cyclohexanone with benzaldehyde and 4-methoxybenzaldehyde. The reaction is carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The mixture is then purified through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-Benzylidene-6-[(4-methoxyphenyl)methylidene]cyclohexan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Benzylidene-6-[(4-methoxyphenyl)methylidene]cyclohexan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Benzylidene-6-[(4-methoxyphenyl)methylidene]cyclohexan-1-one involves its interaction with molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound’s anti-inflammatory effects are linked to its ability to modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzylidene-6-[(4-methoxyphenyl)methylidene]cyclohexan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its methoxy group enhances its electron-donating ability, making it more reactive in certain chemical reactions compared to its analogs .

Properties

CAS No.

57083-26-8

Molecular Formula

C21H20O2

Molecular Weight

304.4 g/mol

IUPAC Name

2-benzylidene-6-[(4-methoxyphenyl)methylidene]cyclohexan-1-one

InChI

InChI=1S/C21H20O2/c1-23-20-12-10-17(11-13-20)15-19-9-5-8-18(21(19)22)14-16-6-3-2-4-7-16/h2-4,6-7,10-15H,5,8-9H2,1H3

InChI Key

DWFZPYSRVLGZAP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C=C2CCCC(=CC3=CC=CC=C3)C2=O

Origin of Product

United States

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